8-{4-[(3-chlorophenyl)methyl]piperazin-1-yl}-3-methyl-7-propyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione
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Overview
Description
8-{4-[(3-chlorophenyl)methyl]piperazin-1-yl}-3-methyl-7-propyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a complex organic compound that features a piperazine ring, a chlorophenyl group, and a purine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-{4-[(3-chlorophenyl)methyl]piperazin-1-yl}-3-methyl-7-propyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione typically involves multiple steps. One common approach is the Mannich reaction, which incorporates the piperazine ring into the compound. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, often involving purification steps like recrystallization and chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
8-{4-[(3-chlorophenyl)methyl]piperazin-1-yl}-3-methyl-7-propyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride.
Substitution: Halogenation and nitration reactions are typical, using reagents like chlorine or nitric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Chlorine gas for halogenation, concentrated nitric acid for nitration.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .
Scientific Research Applications
8-{4-[(3-chlorophenyl)methyl]piperazin-1-yl}-3-methyl-7-propyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-{4-[(3-chlorophenyl)methyl]piperazin-1-yl}-3-methyl-7-propyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione involves its interaction with specific molecular targets. It may bind to receptors or enzymes, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Cetirizine: A related compound with antihistamine properties.
Hydroxyzine: Another similar compound used for its sedative effects.
Uniqueness
What sets 8-{4-[(3-chlorophenyl)methyl]piperazin-1-yl}-3-methyl-7-propyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione apart is its unique combination of structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
8-[4-[(3-chlorophenyl)methyl]piperazin-1-yl]-3-methyl-7-propylpurine-2,6-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25ClN6O2/c1-3-7-27-16-17(24(2)20(29)23-18(16)28)22-19(27)26-10-8-25(9-11-26)13-14-5-4-6-15(21)12-14/h4-6,12H,3,7-11,13H2,1-2H3,(H,23,28,29) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBSVWHXXQGILQU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(N=C1N3CCN(CC3)CC4=CC(=CC=C4)Cl)N(C(=O)NC2=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25ClN6O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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